molecular formula CH6N2O2S B082010 Methanesulfonohydrazide CAS No. 10393-86-9

Methanesulfonohydrazide

Cat. No. B082010
CAS RN: 10393-86-9
M. Wt: 110.14 g/mol
InChI Key: VKHZYWVEBNIRLX-UHFFFAOYSA-N
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Description

Methanesulfonohydrazide (MSH) is a derivative of methanesulfonic acid. It is significant in chemical studies due to its unique structure and properties. MSH is used in various chemical reactions and has been a subject of numerous research studies to understand its synthesis, molecular structure, chemical, and physical properties (A. Ienco et al., 1999).

Synthesis Analysis

MSH can be synthesized through a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions. This method results in methanesulfonohydrazides in good yields, involving a radical process with an intramolecular 5-exo-cyclization and insertion of sulfur dioxide (Yuanyuan An et al., 2014).

Molecular Structure Analysis

The X-ray structural analysis reveals that in the crystal, two centrosymmetrically oriented MSH molecules are held together by N–H···N hydrogen bonding interactions. This feature is unprecedented for known arylsulfonic hydrazide analogues. Energetics of various MSH staggered conformers and stabilization due to dimerization have been evaluated, highlighting unique structural characteristics (A. Ienco et al., 1999).

Chemical Reactions and Properties

MSH is used in various chemical reactions due to its properties as a sulfonyl derivative. For example, Methanesulfonyl fluoride, a related compound, reacts with acetylcholinesterase to produce a methanesulfonyl enzyme derivative, showing the chemical reactivity of similar sulfonyl compounds (R. Kitz & I. B. Wilson, 1963).

Physical Properties Analysis

The vibrational spectra of MSH have been thoroughly studied. Infrared and Raman spectroscopy have been recorded, and a normal coordinate analysis has been carried out to understand its physical characteristics better. The interaction between MSH monomers and their vibrational modes has been explored, providing insights into its physical properties (A. Ienco et al., 1999).

Chemical Properties Analysis

MSH and its derivatives participate in various chemical reactions, indicating its versatility in organic synthesis. The compound serves as a key intermediate in sulfonation reactions and can be involved in the synthesis of complex organic compounds, demonstrating its broad chemical reactivity and applications (F. Spener, 1973).

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Methanesulfonic acid hydrazide derivatives have been synthesized and their structures investigated, demonstrating significant antibacterial activities against both gram-positive and gram-negative bacteria. This suggests its potential use in developing new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

  • Microbial Metabolism : Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria. This understanding is crucial for environmental and microbial research (Kelly & Murrell, 1999).

  • Synthesis of Derivatives : Methanesulfonohydrazides have been synthesized through a radical process involving intramolecular cyclization and insertion of sulfur dioxide, indicating its utility in chemical synthesis (An, Zheng, & Wu, 2014).

  • Acceleration of Enzymatic Reactions : Studies show that substituted ammonium ions can accelerate the reaction of methanesulfonyl fluoride with acetylcholinesterase, an enzyme, indicating potential applications in biochemistry and pharmaceuticals (Kitz & Wilson, 1963).

  • Synthesis with Insertion of Sulfur Dioxide : Methanesulfonohydrazides have been generated via a photo-induced, catalyst-free reaction involving the insertion of sulfur dioxide, highlighting a potential method for synthesizing various compounds (Zhou, Xia, & Wu, 2016).

  • Catalytic Applications : Methanesulfonic acid has been used as a catalyst in esterification reactions, offering an easy recovery process and excellent reusability, which is significant for industrial processes (Jiang, 2005).

  • Vibrational Spectroscopy and Structure : A comprehensive study has been conducted on methanesulfonic acid hydrazide, offering insights into its structure, vibrational spectroscopy, and various conformers, which is crucial for understanding its chemical properties and reactions (Ienco et al., 1999).

Safety And Hazards

Methanesulfonohydrazide is classified as dangerous and corrosive . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

methanesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2O2S/c1-6(4,5)3-2/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZYWVEBNIRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296565
Record name methanesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonohydrazide

CAS RN

10393-86-9
Record name 10393-86-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methanesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
J Macara, C Caldeira, J Cunha, JAS Coelho… - Organic & …, 2023 - pubs.rsc.org
A methodology for the synthesis of sulfonyl hydrazides mediated by hypervalent iodine is described. Taking advantage of the umpolung properties of hypervalent iodine reagents, the …
Number of citations: 2 pubs.rsc.org
S Sert - Acta Chimica Slovenica, 2019 - search.ebscohost.com
… been synthesized by the photochemical reaction of the metal carbonyls [M (CO) 6](M= Cr, Mo, W) and [Re (CO) 5Br] with N-(2-Hydroxy-6-Methylbenzylidene) Methanesulfonohydrazide (…
Number of citations: 5 search.ebscohost.com
K Zhou, H Xia, J Wu - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
… We expected that the subsequent insertion of sulfur dioxide via the radical process would provide the desired (2-oxoindolin-3-yl)methanesulfonohydrazide 3. To verify the feasibility of …
Number of citations: 67 pubs.rsc.org
Y An, D Zheng, J Wu - Chemical Communications, 2014 - pubs.rsc.org
… Finally, 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazide 3 would be produced … 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazide 3 in good to excellent yields. Again, …
Number of citations: 71 pubs.rsc.org
X Zhao, T Li, L Zhang, K Lu - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… However, aliphatic sulfonyl hydrazides such as methanesulfonohydrazide 2f afforded the product in a relatively low yield. Notably, when an aryl sulfonyl hydrazide bearing a strong …
Number of citations: 70 pubs.rsc.org
X Zhao, Z Deng, A Wei, B Li, K Lu - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… However, aliphatic sulfonyl hydrazides including butane-1-sulfonohydrazide 2l and methanesulfonohydrazide 2m afforded trace amounts of the desired product under the optimised …
Number of citations: 37 pubs.rsc.org
W Liu, L Hao, J Zhang, T Zhu - ChemSusChem, 2022 - Wiley Online Library
Electrosynthesis has recently attracted more and more attention due to its great potential to replace chemical oxidants or reductants in molecule‐electrode electron transfer. Sulfonyl …
DJ Carini, JV Duncia, PE Aldrich, AT Chiu… - Journal of medicinal …, 1991 - ACS Publications
… Trifluoromethanesulfonohydrazide 11 contains a methoxymethyl group at the imidazole 5-position to simplify its synthesis. The methoxymethyl side chain has little effect on the binding …
Number of citations: 573 pubs.acs.org
J Stec, S Xie, L Alshukri, GJ Kang, PK Hudson… - Results in …, 2023 - Elsevier
Symmetrical oxalyl bis(benzenesulfonylhydrazides) [ObBSH] were conveniently prepared by reacting various sulfonyl hydrazides with oxalyl chloride in refluxing tetrahydrofuran (or …
Number of citations: 0 www.sciencedirect.com
G Zhou, XD Xu, GP Chen, WT Wei, Z Guo - Synlett, 2018 - thieme-connect.com
… To our satisfaction, alkyl-substituted sulfonyl hydrazide methanesulfonohydrazide (1n), successfully went through this protocol, giving the corresponding product in 61% yield (2n). The …
Number of citations: 14 www.thieme-connect.com

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